molecular formula C26H36N8O11S B127153 Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide CAS No. 143120-27-8

Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide

Cat. No.: B127153
CAS No.: 143120-27-8
M. Wt: 668.7 g/mol
InChI Key: DMXRDQJVBMEHPP-OREKCURGSA-N
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Description

Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C26H36N8O11S and its molecular weight is 668.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,6S,12S,15R)-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-15-[(4-hydroxyphenyl)methyl]-1,5,8,11,14,17-hexaoxo-1λ4-thia-4,7,10,13,16-pentazacyclooctadecane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N8O11S/c27-26(28)29-7-1-2-15-22(40)30-10-19(36)31-17(9-21(38)39)24(42)34-18(25(43)44)11-46(45)12-20(37)32-16(23(41)33-15)8-13-3-5-14(35)6-4-13/h3-6,15-18,35H,1-2,7-12H2,(H,30,40)(H,31,36)(H,32,37)(H,33,41)(H,34,42)(H,38,39)(H,43,44)(H4,27,28,29)/t15-,16+,17-,18-,46?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXRDQJVBMEHPP-OREKCURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N8O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931752
Record name 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143120-27-8
Record name G 4120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of action of Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide in inhibiting platelet aggregation?

A1: this compound, also known as G-4120 in the provided research [], acts as a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets. This receptor plays a crucial role in platelet aggregation by binding to fibrinogen, a protein involved in clot formation. By binding to GPIIb/IIIa, G-4120 prevents fibrinogen binding, thereby inhibiting platelet aggregation and thrombus formation [].

Q2: How does the efficacy of G-4120 compare to other antithrombotic agents like aspirin and heparin in an in vivo model?

A2: A study investigated the antithrombotic effects of G-4120 in comparison to aspirin, heparin, and r-hirudin in a hamster model of arterial and venous thrombosis []. The results showed that G-4120, similar to r-hirudin, completely inhibited thrombus formation in a dose-dependent manner []. In contrast, aspirin only partially inhibited thrombosis, while heparin required supratherapeutic doses for complete inhibition []. This suggests that G-4120 may be a more potent antithrombotic agent compared to traditional therapies like aspirin and heparin.

Q3: What is the significance of the cyclic structure and the RGD motif in G-4120 for its antithrombotic activity?

A3: The cyclic structure and the RGD (Arg-Gly-Asp) motif are crucial for the activity of G-4120 []. The RGD sequence mimics the binding site of fibrinogen to the GPIIb/IIIa receptor. Cyclization further enhances the binding affinity and selectivity of the peptide by restricting its conformation and reducing its flexibility []. This optimized interaction with the GPIIb/IIIa receptor contributes to the potent antithrombotic properties of G-4120.

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